Cas no 915720-76-2 (1-(3,5-Difluoropyridin-2-yl)ethanamine)

1-(3,5-Difluoropyridin-2-yl)ethanamine is a fluorinated pyridine derivative with a primary amine functional group, offering versatility as a building block in pharmaceutical and agrochemical synthesis. The presence of difluorine substituents enhances its electron-withdrawing properties, improving reactivity in nucleophilic substitution and cross-coupling reactions. Its stable pyridine core ensures compatibility with a range of reaction conditions, while the ethanamine moiety provides a handle for further functionalization. This compound is particularly valuable in the development of bioactive molecules, where fluorination can influence metabolic stability and binding affinity. High purity and well-defined structural characteristics make it a reliable intermediate for research and industrial applications.
1-(3,5-Difluoropyridin-2-yl)ethanamine structure
915720-76-2 structure
Product Name:1-(3,5-Difluoropyridin-2-yl)ethanamine
CAS No:915720-76-2
MF:C7H8F2N2
MW:158.148628234863
MDL:MFCD17392850
CID:1085057
PubChem ID:58367390
Update Time:2025-10-17

1-(3,5-Difluoropyridin-2-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-Difluoropyridin-2-yl)ethanamine
    • 1-(3,5-Difluoro-2-pyridinyl)ethanamine
    • 1-(3,5-DIFLUOROPYRIDIN-2-YL)ETHANAMINE HYDROCHLORIDE
    • SCHEMBL588518
    • FT-0689715
    • 1-(3,5-Difluoropyridin-2-yl)ethan-1-amine
    • CS-0261079
    • 915720-76-2
    • SB55031
    • YIVYDQMDAGDWBF-UHFFFAOYSA-N
    • 1-(3,5-Difluoropyridin-2-yl)ethanamine, HCl
    • EN300-7700969
    • DB-345213
    • MDL: MFCD17392850
    • Inchi: 1S/C7H8F2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3
    • InChI Key: YIVYDQMDAGDWBF-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CN=C1C(C)N)F

Computed Properties

  • Exact Mass: 158.06555459g/mol
  • Monoisotopic Mass: 158.06555459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 1-(3,5-Difluoropyridin-2-yl)ethanamine

Introduction to 1-(3,5-Difluoropyridin-2-yl)ethanamine (CAS No. 915720-76-2)

1-(3,5-Difluoropyridin-2-yl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 915720-76-2, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of fluorine atoms at the 3 and 5 positions of the pyridine ring introduces unique electronic and steric properties, which can influence the compound's reactivity, binding affinity, and metabolic stability. These characteristics make 1-(3,5-Difluoropyridin-2-yl)ethanamine a promising candidate for further exploration in drug discovery programs.

The structural motif of 1-(3,5-Difluoropyridin-2-yl)ethanamine is characterized by an amine functional group (-NH₂) attached to a propyl chain, which is further linked to a pyridine ring substituted with two fluorine atoms. This arrangement confers specific physicochemical properties that are advantageous for medicinal chemistry applications. The fluorine atoms enhance the lipophilicity of the molecule, improving its ability to cross biological membranes, while the amine group provides a site for further chemical modification, allowing for the introduction of additional functional moieties to optimize pharmacokinetic profiles.

In recent years, there has been a growing interest in fluorinated pyridines as key structural elements in drug molecules due to their ability to modulate biological activity and improve drug-like properties. Studies have demonstrated that fluorine substitution can enhance metabolic stability, reduce susceptibility to enzymatic degradation, and improve binding affinity to biological targets. The compound 1-(3,5-Difluoropyridin-2-yl)ethanamine exemplifies these advantages, making it a compelling candidate for investigating its potential in various therapeutic areas.

One of the most notable applications of 1-(3,5-Difluoropyridin-2-yl)ethanamine is in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, research has shown that fluorinated pyridines can serve as effective scaffolds for designing inhibitors of kinases and other enzyme families implicated in cancer and inflammatory diseases. The amine group in 1-(3,5-Difluoropyridin-2-yl)ethanamine provides a versatile handle for covalent or non-covalent interactions with protein targets, while the fluorinated pyridine core enhances binding specificity and potency.

Furthermore, the compound has shown promise in preclinical studies as a precursor for synthesizing more complex derivatives with enhanced pharmacological properties. By leveraging modern synthetic methodologies, researchers have been able to introduce additional substituents into the structure of 1-(3,5-Difluoropyridin-2-yl)ethanamine, leading to novel compounds with improved efficacy and reduced toxicity. These advancements highlight the compound's potential as a building block for next-generation therapeutics.

The role of 1-(3,5-Difluoropyridin-2-yl)ethanamine in medicinal chemistry is further underscored by its utility in fragment-based drug design. Fragment-based approaches rely on identifying small molecular fragments with high affinity for biological targets and then linking these fragments together to generate lead compounds. The unique structural features of 1-(3,5-Difluoropyridin-2-yl)ethanamine, such as its fluorinated pyridine core and amine functionality, make it an ideal candidate for this strategy. By integrating such fragments into larger molecules, researchers can optimize pharmacokinetic properties and enhance therapeutic activity.

Recent publications have explored the use of 1-(3,5-Difluoropyridin-2-yl)ethanamine in the development of antimicrobial agents. The introduction of fluorine atoms into pyridine derivatives has been shown to confer enhanced activity against resistant bacterial strains by disrupting essential metabolic pathways. The amine group also provides opportunities for further derivatization to improve solubility and bioavailability, making 1-(3,5-Difluoropyridin-2-yl)ethanamine a valuable starting point for designing novel antibiotics.

The compound's potential extends beyond antimicrobial applications; it has also been investigated as a component in anticancer therapies. Fluorinated pyridines have demonstrated efficacy in inhibiting tyrosine kinases and other enzymes overexpressed in tumor cells. By incorporating 1-(3,5-Difluoropyridin-2-yl)ethanamine into drug candidates, researchers aim to develop more selective and potent inhibitors that can target specific oncogenic pathways while minimizing off-target effects.

In conclusion,1-(3,5-Difluoropyridin-2-yl)ethanamine (CAS No. 915720-76-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad range of potential applications. Its ability to serve as a scaffold for drug development underscores its importance in modern medicinal research. As scientific understanding continues to evolve,1-(3,5-Difluoropyridin-2-ylenthanamine) is likely to play an increasingly pivotal role in the discovery and development of innovative therapeutic agents that address unmet medical needs.

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